

Application Notes and Protocols for 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

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Compound of Interest

Compound Name: 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

Cat. No.: B1294730

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-dihydroxyphenyl)-2-methoxyethanone is a valuable chemical intermediate, primarily utilized in the synthesis of a variety of heterocyclic compounds, most notably flavonoids and their precursors, chalcones. Its chemical structure, featuring a resorcinol moiety, makes it an excellent starting material for building molecules with significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this intermediate in synthetic chemistry and drug discovery.

Chemical Properties

Property	Value
CAS Number	57280-75-8[1][2]
Molecular Formula	C ₉ H ₁₀ O ₄ [1][2]
Molecular Weight	182.17 g/mol [1][2]
Melting Point	138-139 °C[2]
Synonyms	2',4'-Dihydroxy-2-methoxyacetophenone[2]

Applications

The primary application of **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** is as a key building block in the synthesis of substituted flavonoids and chalcones. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Synthesis of Chalcones

Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde. In this case, **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** serves as the acetophenone component.

Synthesis of Flavones

Flavones can be synthesized from the corresponding 2'-hydroxychalcones through oxidative cyclization. The chalcone precursors are first synthesized from **1-(2,4-dihydroxyphenyl)-2-methoxyethanone**.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-dihydroxyphenyl)-2-methoxyethanone via Hoesch Reaction

This protocol describes the synthesis of the title compound from resorcinol and methoxyacetonitrile.

Materials:

- Resorcinol
- Methoxyacetonitrile
- Anhydrous diethyl ether
- Gaseous hydrogen chloride (dry)
- Zinc chloride (fused)
- Ice-water bath

- Hydrochloric acid (10%)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water)

Procedure:

- Dissolve resorcinol and methoxyacetonitrile in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer.
- Cool the mixture in an ice-water bath.
- Pass a stream of dry hydrogen chloride gas through the stirred solution.
- Add fused zinc chloride as a catalyst.
- Continue passing hydrogen chloride gas until the reaction is complete (monitored by TLC).
- The intermediate ketimine hydrochloride will precipitate. Filter the solid and wash with anhydrous diethyl ether.^{[1][2]}
- Hydrolyze the ketimine hydrochloride by heating with 10% hydrochloric acid.
- Cool the reaction mixture and extract the product with ethyl acetate.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **1-(2,4-dihydroxyphenyl)-2-methoxyethanone**.

Expected Yield: ~60-70%

Protocol 2: Synthesis of a Chalcone Derivative using 1-(2,4-dihydroxyphenyl)-2-methoxyethanone

This protocol outlines the synthesis of a chalcone via Claisen-Schmidt condensation.

Materials:

- **1-(2,4-dihydroxyphenyl)-2-methoxyethanone**
- Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
- Ethanol
- Aqueous sodium hydroxide (e.g., 60%)[3]
- Hydrochloric acid (1 M)
- Stirring apparatus
- Reflux condenser

Procedure:

- In a round-bottomed flask, dissolve **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** and the substituted benzaldehyde in ethanol.[3]
- Add the aqueous sodium hydroxide solution dropwise to the stirred mixture.[3]
- Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).[3]
- Cool the reaction mixture to room temperature and then acidify with 1 M hydrochloric acid until the pH is acidic, leading to the precipitation of the chalcone.[3]
- Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry.

- Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Expected Yield: ~50-80% depending on the aldehyde used.[3]

Data Presentation

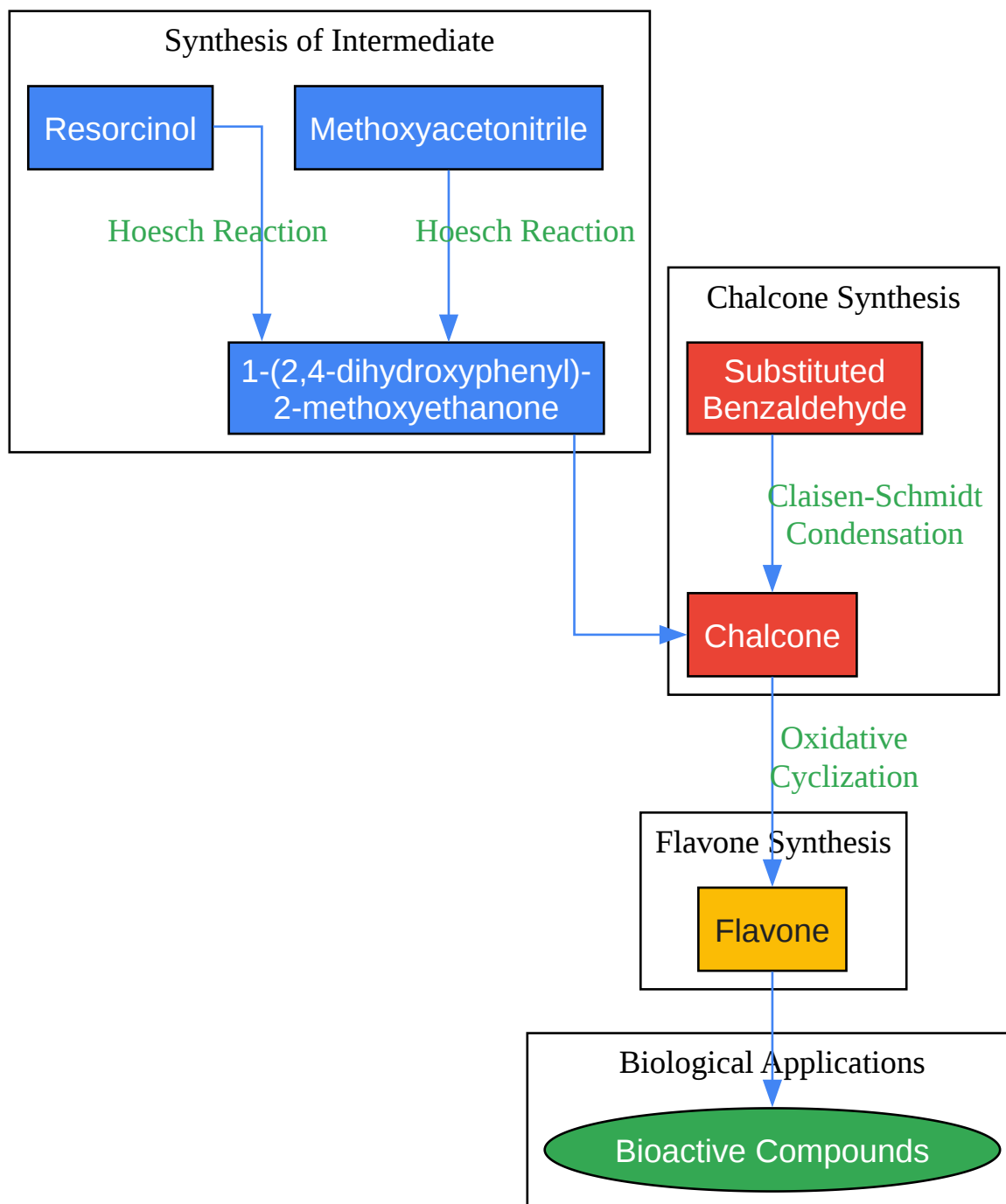
Table 1: Physicochemical Data of Synthesized Chalcone Derivatives

Starting Aldehyde	Product Name	Molecular Formula	Yield (%)	Melting Point (°C)
4-Hydroxybenzaldehyde	(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one	C ₁₅ H ₁₂ O ₄	60	190[3]
2-Chlorobenzaldehyde	3-(2-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one	C ₁₅ H ₁₁ ClO ₃	-	180[4]
3-Hydroxybenzaldehyde	1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one	C ₁₅ H ₁₂ O ₄	-	182[4]
4-Nitrobenzaldehyde	1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one	C ₁₅ H ₁₁ NO ₅	-	179[4]

Note: Yields and melting points are representative and can vary based on specific reaction conditions.

Visualizations

Experimental Workflow: From Intermediate to Bioactive Compounds

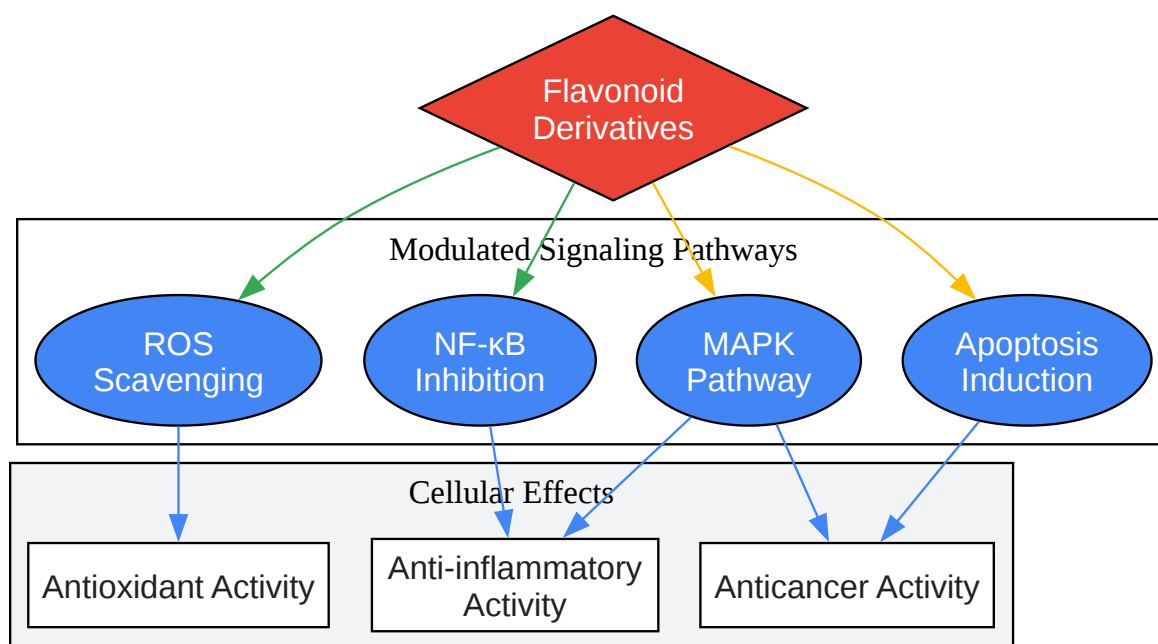


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Caption: Synthetic pathway from starting materials to bioactive flavonoids.

Potential Signaling Pathways Modulated by Flavonoid Derivatives

Flavonoids derived from **1-(2,4-dihydroxyphenyl)-2-methoxyethanone** are known to exhibit various biological activities, often through the modulation of key signaling pathways.



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Caption: Potential signaling pathways modulated by flavonoid derivatives.

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